3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol
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Overview
Description
3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of benzylamine, featuring an amino group and a hydroxyl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amino group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group results in a primary or secondary amine .
Scientific Research Applications
3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: Similar in structure but lacks the benzyl group.
3-((2,4,6-Trimethylbenzyl)amino)propan-1-ol: Similar but with a different substitution pattern on the propanol backbone
Uniqueness
3-Amino-2-(2,4,6-trimethylbenzyl)propan-1-ol is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for specific applications in synthesis and research .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-9-4-10(2)13(11(3)5-9)6-12(7-14)8-15/h4-5,12,15H,6-8,14H2,1-3H3 |
InChI Key |
ZQTFJRKQNSEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(CN)CO)C |
Origin of Product |
United States |
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